molecular formula C32H30N2O6S B2796994 Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 442553-55-1

Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2796994
CAS No.: 442553-55-1
M. Wt: 570.66
InChI Key: HCYGROVMEQPMFG-UHFFFAOYSA-N
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Description

Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C32H30N2O6S and its molecular weight is 570.66. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is Mycobacterium tuberculosis N-terminal His6-tagged PTPB . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its target by inhibiting its activity. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2.28E+4nM . This indicates that the compound has a moderate inhibitory effect on the target protein.

Properties

IUPAC Name

heptyl 2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O6S/c1-3-4-5-6-9-17-39-32(36)28-19(2)40-30-21-12-8-7-11-20(21)26(18-24(28)30)34-41(37,38)27-16-15-25-29-22(27)13-10-14-23(29)31(35)33-25/h7-8,10-16,18,34H,3-6,9,17H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYGROVMEQPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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